

4-Methoxybiphenyl spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybiphenyl

Cat. No.: B1664174

[Get Quote](#)

Spectroscopic Data of 4-Methoxybiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-methoxybiphenyl**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. This document details the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **4-methoxybiphenyl**, offering a valuable resource for its identification and characterization.

Data Presentation

The following sections summarize the key spectroscopic data for **4-methoxybiphenyl** in tabular format for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **4-methoxybiphenyl** is characterized by signals in the aromatic and aliphatic regions, corresponding to the protons of the biphenyl core and the methoxy group, respectively.

Table 1: ¹H NMR Spectroscopic Data for **4-Methoxybiphenyl**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.56 - 7.52	m	4H	-	H-2', H-6', H-2, H-6
7.40	t	1H	6.0	H-4'
6.98	d	2H	8.8	H-3, H-5
3.85	s	3H	-	-OCH ₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of **4-methoxybiphenyl**. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for **4-Methoxybiphenyl**

Chemical Shift (δ) ppm	Assignment
159.2	C-4
140.8	C-1'
133.8	C-1
128.7	C-3', C-5'
128.2	C-2, C-6
126.8	C-4'
126.7	C-2', C-6'
114.2	C-3, C-5
55.4	-OCH ₃

Solvent: CDCl_3 , Instrument Frequency: 90 MHz

Infrared (IR) Spectroscopy

The IR spectrum of **4-methoxybiphenyl** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for **4-Methoxybiphenyl**

Wavenumber (cm^{-1})	Intensity	Assignment
3030 - 3000	Medium	Aromatic C-H Stretch
2950 - 2840	Medium	Aliphatic C-H Stretch (-OCH ₃)
1605, 1500, 1485	Strong	Aromatic C=C Stretch
1245	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
1030	Strong	Symmetric C-O-C Stretch (Aryl Ether)
830	Strong	p-Disubstituted Benzene C-H Bend (Out-of-Plane)
760, 695	Strong	Monosubstituted Benzene C-H Bend (Out-of-Plane)

Mass Spectrometry (MS)

The mass spectrum of **4-methoxybiphenyl** provides information about its molecular weight and fragmentation pattern under electron ionization.

Table 4: Mass Spectrometry Data for **4-Methoxybiphenyl**

m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺ (Molecular Ion)
169	34	[M - CH ₃] ⁺
141	20	[M - CH ₃ - CO] ⁺
115	10	[C ₉ H ₇] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **4-methoxybiphenyl** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: A standard single-pulse experiment is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse width of approximately 90°.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to provide a spectrum with single lines for each carbon environment. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of the ¹³C isotope and longer relaxation times.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00

ppm for ^1H and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of solid **4-methoxybiphenyl** is placed directly onto the ATR crystal (e.g., diamond or germanium). Good contact between the sample and the crystal is ensured by applying pressure with a built-in clamp.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

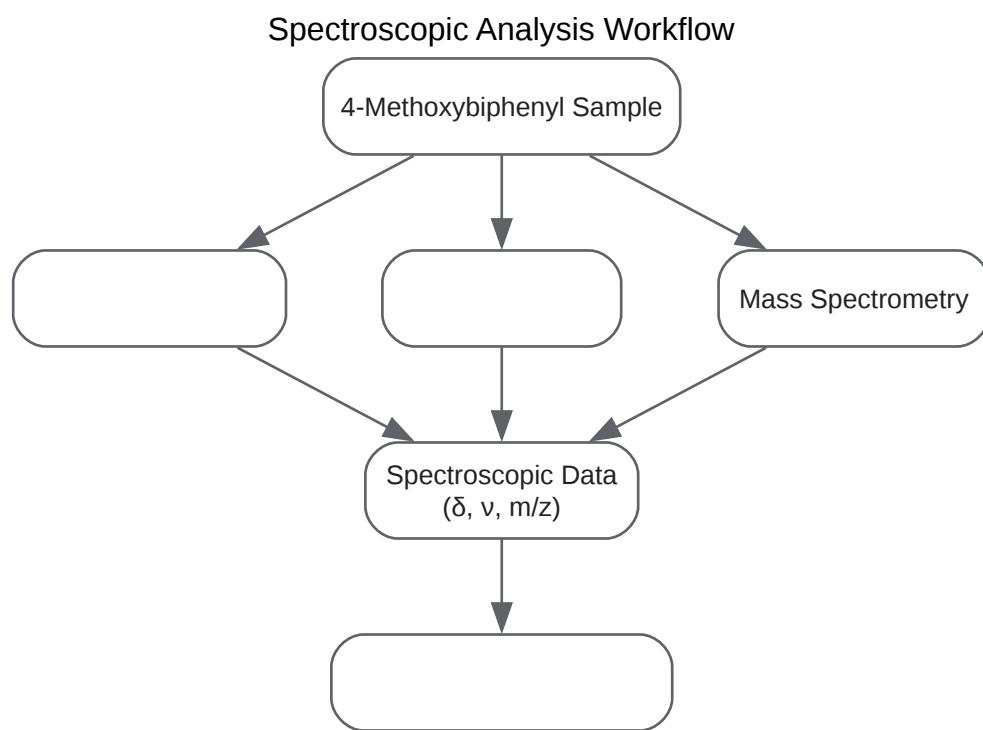
Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired, typically over the range of $4000\text{-}400\text{ cm}^{-1}$. To improve the signal-to-noise ratio, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Preparation and Introduction: A dilute solution of **4-methoxybiphenyl** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane). The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.


Ionization and Analysis: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Presentation: The mass spectrum is presented as a plot of relative intensity versus m/z . The most intense peak in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate the structure of **4-methoxybiphenyl** and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of **4-Methoxybiphenyl**.

[Click to download full resolution via product page](#)

Caption: A general workflow for the spectroscopic analysis of **4-Methoxybiphenyl**.

- To cite this document: BenchChem. [4-Methoxybiphenyl spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664174#4-methoxybiphenyl-spectroscopic-data-h-nmr-c-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1664174#4-methoxybiphenyl-spectroscopic-data-h-nmr-c-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com